Cas no 402924-76-9 (1-(2-Aminophenyl)-4-piperidinemethanol)

1-(2-Aminophenyl)-4-piperidinemethanol is a versatile organic compound featuring both an aminophenyl and a piperidinemethanol moiety, making it a valuable intermediate in pharmaceutical and chemical synthesis. Its structural properties enable functionalization at multiple sites, facilitating the development of pharmacologically active molecules. The compound's amine and alcohol groups enhance its reactivity, allowing for selective modifications in heterocyclic and medicinal chemistry applications. It is particularly useful in the synthesis of ligands, catalysts, and bioactive agents due to its balanced polarity and stability under various reaction conditions. High purity grades are available to ensure consistency in research and industrial processes.
1-(2-Aminophenyl)-4-piperidinemethanol structure
402924-76-9 structure
Product Name:1-(2-Aminophenyl)-4-piperidinemethanol
CAS No:402924-76-9
MF:C12H18N2O
MW:206.284122943878
MDL:MFCD11133016
CID:858744
PubChem ID:43133156
Update Time:2025-08-02

1-(2-Aminophenyl)-4-piperidinemethanol Chemical and Physical Properties

Names and Identifiers

    • [1-(2-AMINOPHENYL)PIPERIDIN-4-YL]METHANOL
    • CRA92476
    • CS-0226680
    • A1-54878
    • Z380971734
    • C78206
    • AS-82837
    • AB90263
    • SCHEMBL3096112
    • 1-(2-Aminophenyl)-4-piperidinemethanol
    • AKOS009289198
    • EN300-108824
    • (1-(2-aminophenyl)piperidin-4-yl)methanol
    • 402924-76-9
    • MDL: MFCD11133016
    • Inchi: 1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
    • InChI Key: SFRWPOIGYKNCAT-UHFFFAOYSA-N
    • SMILES: OCC1CCN(C2C=CC=CC=2N)CC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.5Ų

1-(2-Aminophenyl)-4-piperidinemethanol Pricemore >>

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Additional information on 1-(2-Aminophenyl)-4-piperidinemethanol

Recent Advances in the Study of 1-(2-Aminophenyl)-4-piperidinemethanol (CAS: 402924-76-9)

1-(2-Aminophenyl)-4-piperidinemethanol (CAS: 402924-76-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have focused on its potential applications as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) explored the role of 1-(2-Aminophenyl)-4-piperidinemethanol in the synthesis of novel dopamine receptor modulators. The researchers utilized a multi-step synthetic route, starting from commercially available precursors, to achieve high yields of the target compound. The study highlighted the compound's versatility as a building block for the development of ligands with high affinity for D2 and D3 dopamine receptors, which are implicated in various neurological disorders.

Further investigations into the pharmacological profile of 1-(2-Aminophenyl)-4-piperidinemethanol have revealed its potential as a scaffold for the design of sigma-1 receptor agonists. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit promising neuroprotective effects in vitro, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its CNS applications, 1-(2-Aminophenyl)-4-piperidinemethanol has been investigated for its role in cancer therapeutics. A 2024 study in the European Journal of Medicinal Chemistry reported that certain analogs of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer progression. These findings open new avenues for the development of targeted cancer therapies.

The safety and pharmacokinetic properties of 1-(2-Aminophenyl)-4-piperidinemethanol have also been a focus of recent research. A preclinical study published in Drug Metabolism and Disposition (2023) evaluated the compound's metabolic stability and toxicity profile, providing valuable data for future drug development efforts. The results indicated favorable metabolic characteristics, with minimal cytotoxicity observed at therapeutic concentrations.

In conclusion, 1-(2-Aminophenyl)-4-piperidinemethanol (CAS: 402924-76-9) continues to be a compound of significant interest in medicinal chemistry research. Its versatility as a synthetic intermediate and its promising pharmacological properties make it a valuable tool for the development of novel therapeutics targeting CNS disorders and cancer. Future research should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as advancing promising candidates into clinical trials.

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